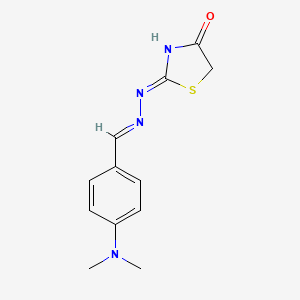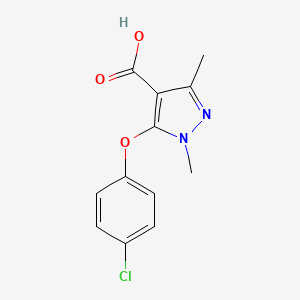
5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-Chlorophenoxy)benzoic acid” is a white to yellow powder or crystals . It is used in laboratory chemicals . Another related compound, “4-Chlorophenoxyacetic acid”, is a synthetic auxin, used to induce parthenocarpic ovary growth on flowers of wild type plants .
Molecular Structure Analysis
The molecular structure of “4-(4-Chlorophenoxy)benzoic acid” is represented by the formula ClC6H4OC6H4CO2H . The molecular weight is 248.66 .
Chemical Reactions Analysis
There is a study on “5-[(4-Chlorophenoxy) Methyl]-4H-1,2,4-Triazole-3-Thiol” which was used as a corrosion inhibitor on 6061 Al alloy in 0.05 M HCl .
Physical And Chemical Properties Analysis
The compound “4-(4-Chlorophenoxy)benzoic acid” appears as a white to yellow powder, crystals, or fibrous powder . Its melting point ranges from 167.7 to 171.6 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Plant Growth Regulation and Herbicidal Activity
(4-chlorophenoxy)acetic acid: belongs to a class of herbicides known as phenoxy herbicides . These compounds contain a phenoxy or substituted phenoxy group. Its herbicidal activity is attributed to its structural similarity to natural plant hormones called auxins . By disrupting plant growth patterns, it inhibits cell division and elongation, leading to weed control in agriculture and horticulture .
Research on Hormone-Responsive Cancers
Recent studies have explored the potential of (4-chlorophenoxy)acetic acid in cancer research. It inhibits estrogen-induced mammary tumor formation in transgenic mice, suggesting a role in hormone-responsive cancers . However, further investigations are needed to fully understand its mechanisms and therapeutic potential.
Environmental Studies and Biodegradation
Understanding the fate of (4-chlorophenoxy)acetic acid in the environment is essential. Researchers study its biodegradation pathways, persistence, and potential ecological impact. Such insights inform environmental risk assessments and guide sustainable pesticide use.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(4-chlorophenoxy)-1,3-dimethylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-7-10(12(16)17)11(15(2)14-7)18-9-5-3-8(13)4-6-9/h3-6H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBXHQJAWYBEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)OC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

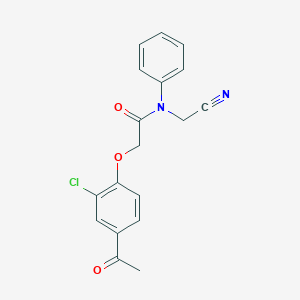
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2598410.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide](/img/structure/B2598411.png)
![1-(4-bromobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2598412.png)

![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate](/img/structure/B2598415.png)
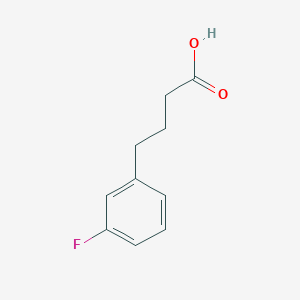
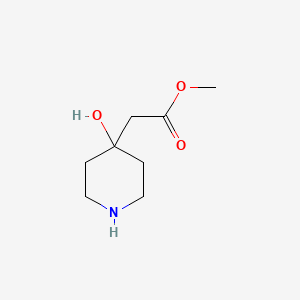
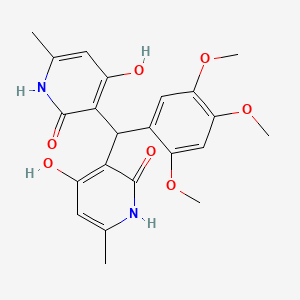
![Ethyl 2-[[5-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2598421.png)
![(4As,7aR)-6-methyl-2,3,4,4a,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2598422.png)
![N-[2-(4-propylphenoxy)ethyl]acetamide](/img/structure/B2598425.png)
